4-氯-3-甲酰基苯甲腈

描述

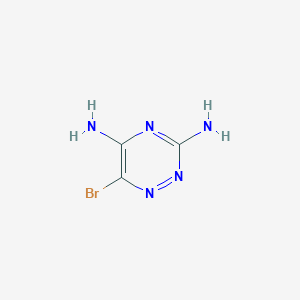

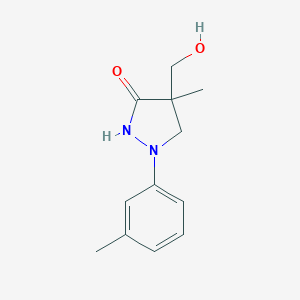

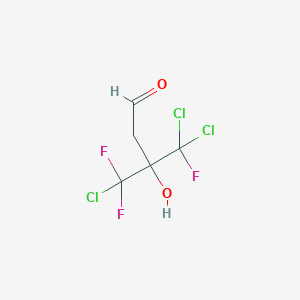

4-Chloro-3-formylbenzonitrile is a chemical compound with notable interest in the scientific community due to its potential applications in various fields, including organic synthesis and material science. Its structural features, such as the chloro and formyl functional groups, offer unique reactivity patterns that can be harnessed for the synthesis of complex molecules.

Synthesis Analysis

The synthesis of 4-Chloro-3-formylbenzonitrile and its derivatives can involve multiple steps, including nitration, amidation, dehydration, and fluorination processes. For instance, a method for synthesizing related compounds includes the reaction of 2-formylbenzonitrile with dimethyloxosulfonium methylide, leading to various derivatives (Kobayashi et al., 2010). Additionally, the synthesis of 3,4-difluorobenzonitrile as an intermediate showcases the potential pathways that might be adapted for synthesizing 4-Chloro-3-formylbenzonitrile (Cheng Zhi-ming, 2006).

Molecular Structure Analysis

Vibrational analysis and quantum chemical calculations, including both experimental and theoretical approaches, have been used to investigate the molecular structure of similar compounds. For example, the vibrational frequencies and geometric parameters of 4-chloro-3-nitrobenzonitrile were studied using Hartree Fock and density functional methods (Y. Sert et al., 2013). These methodologies provide a framework for understanding the structural aspects of 4-Chloro-3-formylbenzonitrile.

Chemical Reactions and Properties

4-Chloro-3-formylbenzonitrile's reactivity can be inferred from studies on similar compounds. The alkaline hydrolysis of 2-formylbenzonitrile and related compounds suggests a mechanism involving intramolecular catalysis by neighboring carbonyl groups (K. Bowden et al., 1997). Additionally, the bending properties of 4-halobenzonitrile crystals indicate the influence of halogen bonding on the molecular structure and reactivity (Ragima V. P. Veluthaparambath et al., 2022).

Physical Properties Analysis

The physical properties of 4-Chloro-3-formylbenzonitrile, such as melting point, solubility, and crystal structure, can be correlated with its molecular structure and intermolecular forces. Studies on related compounds, like 3,5-dihalo-4-hydroxybenzonitriles, highlight the role of OH...NC interactions and halogen...halogen interactions in determining the crystal packing and physical properties (D. Britton, 2006).

Chemical Properties Analysis

The chemical properties of 4-Chloro-3-formylbenzonitrile, including its reactivity towards nucleophiles, electrophiles, and its potential in cycloaddition reactions, can be inferred from the functional groups present in the molecule. Studies on the reactions of carbonyl compounds in basic solutions provide insights into the hydrolysis mechanisms and reactivity patterns of related compounds (K. Bowden et al., 1997).

科学研究应用

合成异吲哚酮及其衍生物

Kobayashi等人(2010年)开发了一种简便的方法来合成2,3-二氢-3-甲基亚苄基-1H-异吲哚酮及其衍生物,该过程涉及2-甲酰基苯甲腈,这与4-氯-3-甲酰基苯甲腈密切相关。这种合成方法产生了具有不同取代基的各种产物,展示了甲酰基苯甲腈在有机合成中的多功能性(Kobayashi et al., 2010)。

振动分析和量子化学计算

Sert,Çırak和Ucun(2013年)对4-氯-3-硝基苯甲腈进行了详细的振动分析,这是一种在结构上类似于4-氯-3-甲酰基苯甲腈的化合物。他们使用实验FT-IR和μ-Raman光谱以及理论计算来理解分子的振动频率和几何参数。这项研究展示了4-氯-3-甲酰基苯甲腈在类似振动和量子化学研究中的潜力(Sert et al., 2013)。

光化学和卤代异裂

Fagnoni,Mella和Albini(1999年)探索了取代卤代苯胺的光化学,包括类似于4-氯-N,N-二甲基苯胺的化合物。他们的研究突出了与4-氯-3-甲酰基苯甲腈相关的分子中光化学反应的潜力,特别是在卤代异裂过程中(Fagnoni et al., 1999)。

钯(II)选择性探针和癌细胞成像

Ghosh等人(2015年)通过将罗丹明B肼与4-甲酰基苯甲腈(与4-氯-3-甲酰基苯甲腈在结构上相似)缩合合成了一种Pd2+选择性探针。这种探针有效地用于检测人类乳腺癌细胞中的Pd2+,展示了这类化合物在生物成像和癌症研究中的适用性(Ghosh et al., 2015)。

有机化合物的向列性质

Hashimoto,Ujiie和Mori(2003年)合成了4-苯甲酰氨基苯甲腈衍生物,这些衍生物与4-氯-3-甲酰基苯甲腈相关,以研究它们的向列性质。这些化合物显示出比它们的母体化合物更高的转变温度,这归因于分子内氢键的增加分子刚度(Hashimoto et al., 2003)。

安全和危害

4-Chloro-3-formylbenzonitrile is classified under GHS07 for safety. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

属性

IUPAC Name |

4-chloro-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRHVSUFKIQVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544012 | |

| Record name | 4-Chloro-3-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-formylbenzonitrile | |

CAS RN |

105191-41-1 | |

| Record name | 4-Chloro-3-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)

![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)

![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)